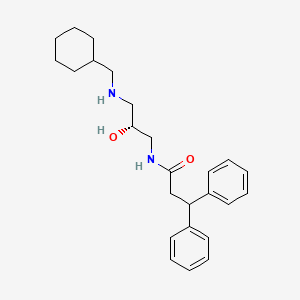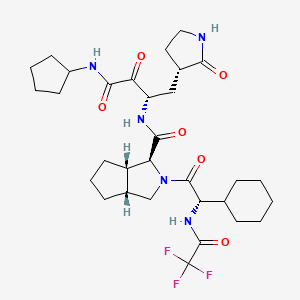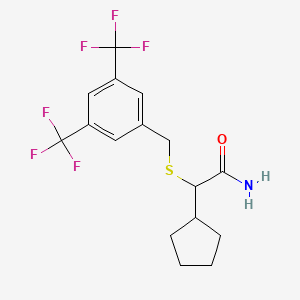
mEH-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
mEH-IN-1, also known as Compound 62, is a potent inhibitor of microsomal epoxide hydrolase (mEH). This enzyme is an α/β-fold hydrolase that is widely expressed in various mammalian tissues and is responsible for the hydrolysis of a diverse range of epoxide-containing molecules. The enzyme is primarily localized in the endoplasmic reticulum of eukaryotic cells. Research involving this compound can contribute to the understanding of conditions such as preeclampsia, hypercholanemia, and cancer .
Méthodes De Préparation
The synthesis of mEH-IN-1 involves several steps, including the preparation of intermediate compounds and the final coupling reactions. The synthetic route typically involves the use of specific reagents and catalysts under controlled conditions to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions and purification techniques to produce this compound in bulk quantities .
Analyse Des Réactions Chimiques
mEH-IN-1 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in this compound.
Substitution: Substitution reactions can occur, where specific atoms or groups in the compound are replaced with other atoms or groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Applications De Recherche Scientifique
mEH-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of microsomal epoxide hydrolase and its effects on various chemical reactions.
Biology: Helps in understanding the role of microsomal epoxide hydrolase in biological processes and its impact on cellular functions.
Medicine: Investigated for its potential therapeutic applications in conditions such as preeclampsia, hypercholanemia, and cancer.
Industry: Used in the development of new drugs and therapeutic agents targeting microsomal epoxide hydrolase
Mécanisme D'action
mEH-IN-1 exerts its effects by inhibiting the activity of microsomal epoxide hydrolase. This enzyme is involved in the hydrolysis of epoxide-containing molecules, which are intermediates in various metabolic pathways. By inhibiting this enzyme, this compound can modulate the levels of these intermediates and affect the downstream biological processes. The molecular targets and pathways involved include the endoplasmic reticulum and various cellular signaling pathways .
Comparaison Avec Des Composés Similaires
mEH-IN-1 is unique in its potent inhibition of microsomal epoxide hydrolase with an IC50 value of 2.2 nM. Similar compounds include other inhibitors of microsomal epoxide hydrolase, such as:
Compound A: Another potent inhibitor with a slightly different chemical structure.
Compound B: Known for its high selectivity towards microsomal epoxide hydrolase.
Compound C: Exhibits similar inhibitory activity but with different pharmacokinetic properties. The uniqueness of this compound lies in its high potency and specificity towards microsomal epoxide hydrolase, making it a valuable tool for research and potential therapeutic applications
Propriétés
Formule moléculaire |
C16H17F6NOS |
|---|---|
Poids moléculaire |
385.4 g/mol |
Nom IUPAC |
2-[[3,5-bis(trifluoromethyl)phenyl]methylsulfanyl]-2-cyclopentylacetamide |
InChI |
InChI=1S/C16H17F6NOS/c17-15(18,19)11-5-9(6-12(7-11)16(20,21)22)8-25-13(14(23)24)10-3-1-2-4-10/h5-7,10,13H,1-4,8H2,(H2,23,24) |
Clé InChI |
HFFWMFZWOVDMTI-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)C(C(=O)N)SCC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxy(2,3,4,5-13C4)oxolan-2-yl](113C)methyl phosphate](/img/structure/B12401622.png)
![[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(phosphonooxy)phosphoryl]methyl]phosphinic acid](/img/structure/B12401627.png)
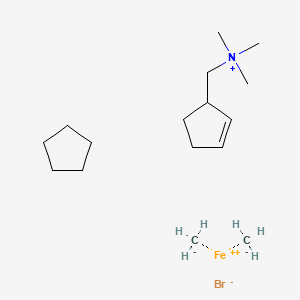
![1-[(2R,3S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12401653.png)
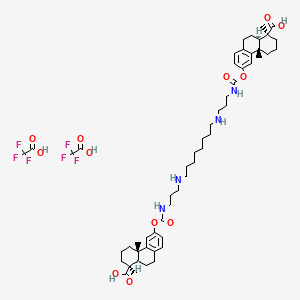

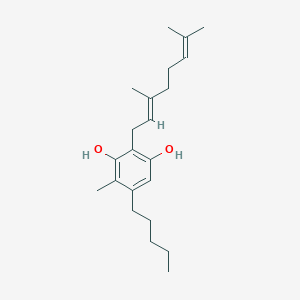
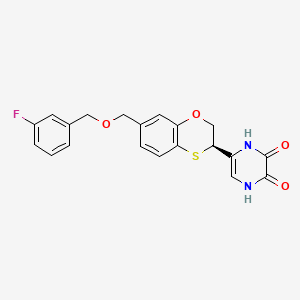
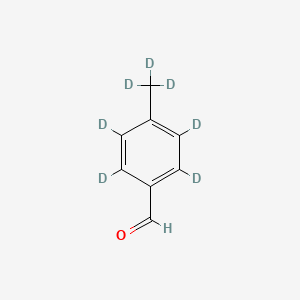
![N-[(2R)-3-[4-[2-[3,5-dichloro-4-[(2S)-3-chloro-2-hydroxypropoxy]phenyl]propan-2-yl]phenoxy]-2-hydroxypropyl]methanesulfonamide](/img/structure/B12401693.png)
